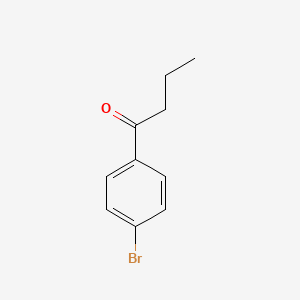

4'-Bromobutyrophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76558. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOIDKJFWEVIJAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063663 | |

| Record name | 1-Butanone, 1-(4-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4981-64-0 | |

| Record name | 1-(4-Bromophenyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4981-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanone, 1-(4-bromophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004981640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Bromobutyrophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanone, 1-(4-bromophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanone, 1-(4-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-bromobutyrophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Mechanism of 4'-Bromobutyrophenone for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4'-Bromobutyrophenone in Medicinal Chemistry

This compound is a versatile chemical intermediate that serves as a critical building block in the synthesis of a variety of pharmaceutical compounds, particularly those targeting the central nervous system (CNS).[1] Its butyrophenone core is a key pharmacophore in a class of antipsychotic drugs, while the bromo-substituent provides a reactive handle for further molecular elaboration and diversification. Understanding the nuances of its synthesis is paramount for chemists engaged in drug discovery and development, as the efficiency and purity of this starting material can significantly impact the overall success of a synthetic campaign. This guide provides a comprehensive overview of the predominant synthesis mechanism of this compound, offering field-proven insights into the experimental variables and underlying chemical principles.

The Core Synthesis: Friedel-Crafts Acylation of Bromobenzene

The most common and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of bromobenzene with either butyryl chloride or butyric anhydride.[2][3][4] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most frequently employed.[2][4]

The Mechanism of Action: A Step-by-Step Elucidation

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism:

-

Formation of the Acylium Ion: The reaction is initiated by the interaction of the Lewis acid catalyst, AlCl₃, with the acylating agent (butyryl chloride in this example). The aluminum chloride coordinates to the chlorine atom of butyryl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage. This results in the formation of a highly electrophilic and resonance-stabilized acylium ion (CH₃CH₂CH₂CO⁺) and the tetrachloroaluminate anion (AlCl₄⁻).

-

Electrophilic Attack on the Aromatic Ring: The electron-rich π-system of the bromobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack temporarily disrupts the aromaticity of the ring, forming a positively charged intermediate known as an arenium ion or sigma complex. The bromine atom on the benzene ring is a deactivating but ortho-, para-directing group. Due to steric hindrance, the acylation occurs predominantly at the para-position, leading to the desired 4'-substituted product.

-

Restoration of Aromaticity: The final step involves the deprotonation of the arenium ion by the AlCl₄⁻ anion. A proton is abstracted from the carbon atom bearing the newly attached acyl group, and the electrons from the carbon-hydrogen bond move to restore the aromatic π-system. This step regenerates the Lewis acid catalyst (AlCl₃) and produces hydrogen chloride (HCl) as a byproduct.

Diagrammatic Representation of the Friedel-Crafts Acylation Mechanism

Caption: The three-step mechanism of Friedel-Crafts acylation for the synthesis of this compound.

Experimental Protocol: A Self-Validating System

The following protocol is adapted from established procedures for Friedel-Crafts acylation and provides a reliable method for the synthesis of this compound.[2][4]

Materials and Equipment:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Bromobenzene

-

Butyryl Chloride

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser with a drying tube

-

Addition funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, suspend anhydrous aluminum chloride (1.1 to 1.3 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: Cool the suspension in an ice bath. Add bromobenzene (1.0 equivalent) to the flask. Slowly add butyryl chloride (1.0 to 1.1 equivalents) dropwise from the addition funnel, maintaining the temperature below 10°C. The addition should be controlled to manage the evolution of HCl gas.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

| Parameter | Typical Value | Reference |

| Yield | 70-85% | [2][4] |

| Purity (crude) | >90% | |

| Reaction Time | 2-4 hours | |

| Reaction Temp. | 0°C to room temp. |

Purification and Characterization

Purification by Recrystallization

The crude this compound can be effectively purified by recrystallization. A mixed solvent system of ethanol and water is often suitable.[5][6][7] The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes turbid. Upon slow cooling, pure crystals of this compound will form, leaving impurities in the mother liquor.

Diagrammatic Representation of the Recrystallization Workflow

Caption: A typical workflow for the purification of this compound by recrystallization.

Characterization by Spectroscopic Methods

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons (two doublets in the region of 7.6-7.9 ppm), the methylene protons adjacent to the carbonyl group (a triplet around 3.0 ppm), the methylene protons adjacent to the bromine atom (a triplet around 3.5 ppm), and the methyl protons (a triplet around 1.0 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit distinct peaks for the carbonyl carbon (around 198-200 ppm), the aromatic carbons (in the range of 128-138 ppm), and the aliphatic carbons of the butyryl chain (typically between 13-40 ppm). Based on data for similar compounds like 4'-bromoacetophenone, the aromatic carbon attached to the bromine (C-Br) is expected around 128 ppm, and the carbon attached to the carbonyl group is expected around 136 ppm.[8][9]

-

Infrared (IR) Spectroscopy: The IR spectrum will display a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1690 cm⁻¹. Other characteristic peaks include C-H stretching vibrations for the aromatic and aliphatic groups (around 2800-3100 cm⁻¹) and C-Br stretching in the fingerprint region (typically below 800 cm⁻¹).[10][11][12][13]

| Spectroscopic Data | Expected Chemical Shift (ppm) or Wavenumber (cm⁻¹) |

| ¹H NMR | Aromatic H: ~7.6-7.9 (d); -COCH₂-: ~3.0 (t); -CH₂Br: ~3.5 (t); -CH₃: ~1.0 (t) |

| ¹³C NMR | C=O: ~198-200; Aromatic C: ~128-138; Aliphatic C: ~13-40 |

| IR | C=O stretch: ~1680-1690; C-H stretch (aromatic): ~3000-3100; C-H stretch (aliphatic): ~2850-2970 |

Authoritative Grounding & Comprehensive References: Applications in Drug Development

This compound is a key intermediate in the synthesis of numerous antipsychotic drugs belonging to the butyrophenone class.[14][15] A prominent example is its utility in the synthesis of Haloperidol , a widely used typical antipsychotic medication.[16][17][18] In the synthesis of Haloperidol and its analogs, the butyrophenone moiety is crucial for its dopamine receptor antagonist activity. The bromo-substituent on the phenyl ring can be used as a synthetic handle for further modifications or can be present in the final drug molecule.

The general synthetic strategy involves the alkylation of a suitable amine with this compound or a derivative thereof. For instance, in the synthesis of Haloperidol, a related compound, 4-chloro-1-(4-fluorophenyl)-1-butanone, is reacted with 4-(4-chlorophenyl)-4-hydroxypiperidine.[16] The analogous reaction with this compound would provide access to a variety of other butyrophenone-based CNS-active agents.

Logical Relationship in Drug Synthesis

Caption: The role of this compound as a key intermediate in the synthesis of antipsychotic drugs.

Conclusion

The Friedel-Crafts acylation provides a robust and efficient pathway for the synthesis of this compound, a pivotal intermediate in medicinal chemistry. A thorough understanding of the reaction mechanism, coupled with optimized experimental protocols for synthesis and purification, is essential for obtaining this key building block in high yield and purity. The ability to reliably produce this compound empowers researchers and drug development professionals to explore a wide range of novel butyrophenone-based therapeutics for the treatment of various CNS disorders.

References

- 1. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. maths.tcd.ie [maths.tcd.ie]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. studylib.net [studylib.net]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 7. reddit.com [reddit.com]

- 8. rsc.org [rsc.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]

- 11. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]

- 12. Ethanone, 2-bromo-1-(4-methoxyphenyl)- [webbook.nist.gov]

- 13. Bromo-4-fluoroacetophenone [webbook.nist.gov]

- 14. nbinno.com [nbinno.com]

- 15. Identification of a butyrophenone analog as a potential atypical antipsychotic agent: 4-[4-(4-chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]

- 17. Synthesis of new haloperidol analogues and characterization of their interactions with alpha-adrenoceptors in rat parotid slices and human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

4'-Bromobutyrophenone spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 4'-Bromobutyrophenone

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for this compound

This compound (CAS No: 4981-64-0) is a halogenated aromatic ketone that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and research chemicals.[1][2] Its molecular structure, comprising a brominated phenyl ring attached to a butyryl group, presents a rich landscape for spectroscopic characterization. For researchers in synthetic chemistry and drug development, an unambiguous confirmation of its identity and purity is paramount. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, framed through the lens of practical application and experimental rationale.

The structural elucidation of such molecules is not merely an academic exercise; it is the foundation upon which all subsequent research is built. A flawed identification can compromise reaction yield, introduce impurities into the drug development pipeline, and invalidate biological data. Therefore, a multi-faceted spectroscopic approach is not just recommended, but essential for robust scientific validation.

Molecular Structure and Spectroscopic Correlation

The chemical structure of this compound, with the IUPAC name 1-(4-bromophenyl)butan-1-one, dictates its unique spectral fingerprint.[1][3] Understanding the electronic and steric environment of each atom is key to interpreting the data that follows.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) is the first-line technique for elucidating the carbon-hydrogen framework of a molecule. The spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

Experimental Protocol: ¹H NMR Sample Preparation A self-validating protocol ensures data reproducibility and quality.

-

Mass Measurement: Accurately weigh 5-10 mg of the this compound sample. The precision of this measurement is critical for any subsequent quantitative analysis (qNMR).

-

Solvent Selection: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice due to its excellent dissolving power for moderately polar organics and its single, well-characterized residual peak at ~7.26 ppm.

-

Homogenization: Ensure the sample is fully dissolved by vortexing or gentle agitation. A clear, particulate-free solution is essential to avoid spectral line broadening.

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any potential solid impurities.

-

Analysis: Acquire the spectrum on a spectrometer operating at a field strength of 300 MHz or higher. Higher field strengths provide better signal dispersion, which is crucial for resolving complex splitting patterns.

Data Interpretation

The ¹H NMR spectrum of this compound is characterized by distinct signals from the aliphatic chain and the aromatic ring.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~7.85 | Doublet (d) | ~8.5 | 2H | H-2', H-6' |

| ~7.65 | Doublet (d) | ~8.5 | 2H | H-3', H-5' |

| ~2.95 | Triplet (t) | ~7.2 | 2H | H-α |

| ~1.80 | Sextet | ~7.3 | 2H | H-β |

| ~1.00 | Triplet (t) | ~7.4 | 3H | H-γ |

Causality Behind the Spectrum:

-

Aromatic Region (7.6-7.9 ppm): The two doublets are characteristic of a 1,4-disubstituted (para) benzene ring. The protons H-2' and H-6' are ortho to the electron-withdrawing carbonyl group, which deshields them, shifting their signal downfield to ~7.85 ppm. Conversely, H-3' and H-5' are ortho to the bromine atom and appear slightly upfield at ~7.65 ppm. They appear as doublets because they are each split only by their single ortho neighbor.

-

Aliphatic Chain (1.0-3.0 ppm):

-

The methylene protons at the α-position (~2.95 ppm) are directly attached to the carbonyl group, resulting in significant deshielding. They are split into a triplet by the two neighboring β-protons (n+1 = 2+1 = 3).

-

The signal for the β-protons at ~1.80 ppm is more complex. These protons are coupled to both the α-protons (2H) and the γ-protons (3H). According to the n+1 rule, this would theoretically result in a triplet of quartets. However, due to similar coupling constants, this often resolves into a sextet.

-

The terminal methyl protons (γ-position ) at ~1.00 ppm are the most shielded, appearing furthest upfield. They are split into a triplet by the two adjacent β-protons.

-

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides a direct map of the carbon backbone of the molecule. While ¹³C has a low natural abundance, modern techniques like proton decoupling allow for the acquisition of clean spectra where each unique carbon atom appears as a single line.

Data Interpretation

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~198.5 | C=O | The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom and its sp² hybridization. |

| ~135.5 | C-1' | This is the quaternary carbon to which the acyl group is attached. |

| ~132.0 | C-3', C-5' | Aromatic carbons ortho to the bromine atom. |

| ~129.5 | C-2', C-6' | Aromatic carbons meta to the bromine and ortho to the carbonyl group. |

| ~128.0 | C-4' | The ipso-carbon directly attached to bromine. Its chemical shift is influenced by the 'heavy atom effect', which can cause an upfield shift compared to what electronegativity alone would predict.[4] |

| ~38.5 | C-α | The α-carbon is deshielded by the adjacent carbonyl group. |

| ~18.0 | C-β | A typical aliphatic methylene carbon shift. |

| ~14.0 | C-γ | The terminal methyl carbon, typically found in the most upfield region of the spectrum. |

The assignment of aromatic carbons can be complex due to the competing electronic effects of the bromine and carbonyl substituents.[5] Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would be employed for an unambiguous assignment in a research setting.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by detecting the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Perform a background scan to capture the spectrum of the ambient environment (air). This spectrum is automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. Good contact is crucial for a high-quality spectrum.

-

Data Acquisition: Scan the sample over the typical mid-IR range (4000-400 cm⁻¹).

Data Interpretation

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| ~3080-3010 | C-H Stretch | Aromatic C-H |

| ~2960-2870 | C-H Stretch | Aliphatic C-H (CH₃, CH₂) |

| ~1685 | C=O Stretch | Aryl Ketone |

| ~1585 | C=C Stretch | Aromatic Ring |

| ~1070 | C-Br Stretch | Aryl Bromide |

The most diagnostic peak in the IR spectrum is the strong absorption at ~1685 cm⁻¹ , which is characteristic of a conjugated ketone. The conjugation with the aromatic ring lowers the frequency from that of a typical aliphatic ketone (~1715 cm⁻¹) due to a decrease in the double-bond character of the carbonyl group. The presence of both aromatic and aliphatic C-H stretches, along with the C-Br stretch, provides a complete and confirmatory fingerprint of the molecule.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides two critical pieces of information: the molecular weight of the compound and, through fragmentation analysis, clues about its structure.

Data Interpretation

The electron ionization (EI) mass spectrum of this compound reveals key structural features.

| m/z (Mass-to-Charge Ratio) | Assignment | Significance |

| 226 / 228 | [M]⁺˙, [M+2]⁺˙ | Molecular Ion Peaks . The pair of peaks of nearly equal intensity is the classic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). |

| 183 / 185 | [M - C₃H₇]⁺ | Acylium Ion . This results from α-cleavage, the loss of the propyl radical from the molecular ion. This is a very common and stable fragment for ketones. |

| 155 / 157 | [C₆H₄Br]⁺ | Bromophenyl Cation . Loss of the entire butyryl group. |

| 120 | [M - C₄H₄O - Br]⁺ ? | McLafferty Rearrangement Ion . This fragment arises from a specific hydrogen rearrangement from the γ-carbon to the carbonyl oxygen, followed by cleavage of the α-β bond. This is a hallmark of ketones with a γ-hydrogen.[3] |

Key Fragmentation Pathways

The fragmentation of this compound is governed by the stability of the resulting cations. The charge is preferentially stabilized on the aromatic portion of the molecule.

Caption: Primary fragmentation pathways for this compound in EI-MS.

Conclusion

The comprehensive analysis of this compound using NMR, IR, and MS provides a self-validating dataset that confirms its molecular structure with high confidence. The ¹H and ¹³C NMR spectra precisely map the hydrogen and carbon skeletons, the IR spectrum identifies the key functional groups, particularly the conjugated ketone, and the mass spectrum confirms the molecular weight and reveals characteristic fragmentation patterns, including the isotopic signature of bromine. For any scientist working with this compound, this suite of techniques provides the necessary analytical rigor to ensure sample identity and purity, forming the bedrock of reliable and reproducible research.

References

- 1. 1-Butanone, 1-(4-bromophenyl)- | C10H11BrO | CID 78680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 4981-64-0 [m.chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Technical Guide to the Solubility of 4'-Bromobutyrophenone in Common Organic Solvents

This document provides a comprehensive technical overview of the solubility characteristics of 4'-Bromobutyrophenone (CAS: 4981-64-0), a key intermediate in the synthesis of various CNS-active compounds and other fine chemicals.[] Understanding the solubility of this compound is paramount for researchers and process chemists in optimizing reaction conditions, developing purification strategies, and formulating final products. This guide synthesizes theoretical principles with practical experimental guidance to serve as an essential resource for laboratory professionals.

Physicochemical Profile of this compound

This compound, with the IUPAC name 1-(4-bromophenyl)butan-1-one, is a solid at room temperature.[2] Its molecular structure is foundational to its solubility behavior, featuring a polar carbonyl (C=O) group, a nonpolar butyryl chain, and a large, moderately nonpolar bromophenyl ring. This combination of polar and nonpolar regions results in a nuanced solubility profile across different solvent classes.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4981-64-0 | [2][3] |

| Molecular Formula | C₁₀H₁₁BrO | [][2][3][4] |

| Molecular Weight | 227.10 g/mol | [][3] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 38-39 °C | [2][4] |

| Boiling Point | 149-151 °C (at 13 Torr) | [2][4] |

| Density (Predicted) | 1.334 g/cm³ | [][2] |

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are likely to be miscible or soluble in one another.[5] For this compound, the following forces are critical:

-

Dipole-Dipole Interactions: The strongly polar carbonyl group (C=O) is the primary site for dipole-dipole interactions, making the molecule compatible with other polar solvents.[6][7]

-

London Dispersion Forces: The sizable alkyl chain and the bromophenyl ring contribute significantly to the molecule's surface area, allowing for substantial London dispersion forces. These forces are crucial for solubility in nonpolar solvents.

-

Hydrogen Bonding: this compound can act as a hydrogen bond acceptor via the lone pairs of electrons on its carbonyl oxygen.[8][9] This allows it to interact favorably with protic solvents (e.g., alcohols), although it cannot self-associate through hydrogen bonds as it lacks a hydrogen bond donor group.[6][8]

The balance between the polar carbonyl "head" and the nonpolar hydrocarbon "tail" dictates its solubility. While aldehydes and ketones are generally soluble in most common organic solvents, solubility in highly polar solvents like water decreases rapidly as the carbon chain length increases beyond four or five atoms.[7][8]

Qualitative Solubility Analysis in Common Organic Solvents

While precise quantitative solubility data for this compound is not widely published, a reliable qualitative assessment can be made based on its structure and the general properties of ketones.[7][8] The compound is expected to be readily soluble in a range of polar aprotic and nonpolar solvents, with moderate solubility in polar protic solvents.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent | Solvent Class | Relative Polarity¹ | Predicted Solubility | Primary Rationale for Interaction |

| Hexane | Nonpolar Aliphatic | 0.009 | Sparingly Soluble | Weak London dispersion forces are insufficient to overcome the solute's polarity. |

| Toluene | Nonpolar Aromatic | 0.099 | Soluble | Strong London dispersion forces and potential π-π stacking with the bromophenyl ring. |

| Dichloromethane | Polar Aprotic | 0.309 | Soluble | Strong dipole-dipole interactions between the solvent and the carbonyl group. |

| Chloroform | Polar Aprotic | - | Soluble | Strong dipole-dipole interactions; similar polarity. A related compound, 4-bromophenol, is soluble in chloroform.[10] |

| Ethyl Acetate | Polar Aprotic | 0.228 | Soluble | Favorable dipole-dipole interactions. |

| Acetone | Polar Aprotic | 0.355 | Soluble | Strong dipole-dipole interactions; acetone is an excellent solvent for ketones.[7] |

| Acetonitrile | Polar Aprotic | 0.460 | Soluble | Strong dipole-dipole interactions. A similar compound, 4'-bromopropiophenone, is slightly soluble in acetonitrile.[11] |

| Methanol | Polar Protic | 0.762 | Moderately Soluble | Hydrogen bonding (acceptor) and dipole-dipole interactions are favorable, but the large nonpolar moiety limits high solubility. |

| Ethanol | Polar Protic | 0.654 | Moderately Soluble | Similar to methanol, with slightly better accommodation for the nonpolar part due to its ethyl group. |

| Water | Polar Protic | 1.000 | Insoluble | The large, hydrophobic hydrocarbon portion of the molecule dominates, preventing dissolution despite the polar carbonyl group.[7][8] |

¹Relative polarity values are from Reichardt's dye scale, normalized to water = 1.[12][13]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The following gravimetric method is a robust and reliable approach for determining the solubility of a solid compound in a solvent at a controlled temperature. This protocol is designed to be self-validating through the establishment of equilibrium.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials and Equipment:

-

This compound (≥98% purity)

-

Selected organic solvent (HPLC grade)

-

Analytical balance (±0.1 mg readability)

-

Temperature-controlled orbital shaker or magnetic stirrer with hotplate

-

Scintillation vials or sealed flasks (e.g., 20 mL)

-

Calibrated volumetric pipette (e.g., 5.00 mL)

-

Syringe with a solvent-resistant membrane filter (e.g., 0.45 µm PTFE)

-

Pre-weighed glass vials for evaporation

-

Drying oven or vacuum desiccator

Step-by-Step Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial. An excess is critical to ensure saturation is achieved and maintained. (e.g., add ~500 mg to 10 mL of solvent).

-

Record the exact amount of solvent added.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a minimum of 24 hours to ensure equilibrium is reached.

-

Self-Validation Check: For a robust measurement, samples can be taken at 24, 48, and 72 hours. The concentration should be constant across the later time points, confirming equilibrium.

-

-

Sample Isolation:

-

After equilibration, stop the agitation and allow the excess solid to settle for at least 1 hour, maintaining the constant temperature.

-

Carefully draw a known volume of the clear supernatant (e.g., 5.00 mL) using a syringe fitted with a 0.45 µm filter. This step is crucial to ensure no undissolved solid particles are transferred.

-

-

Gravimetric Analysis:

-

Dispense the filtered solution into a pre-weighed, labeled glass vial. Record the exact mass of the empty vial.

-

Gently evaporate the solvent under a stream of nitrogen or in a fume hood at a slightly elevated temperature. Avoid aggressive heating to prevent loss of the analyte.

-

Once the solvent is fully evaporated, place the vial in a vacuum desiccator or drying oven at a mild temperature (e.g., 40-50 °C) until a constant mass is achieved.

-

Weigh the vial containing the dried solute residue.

-

-

Calculation and Reporting:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the vial from the final mass.

-

Express the solubility in standard units:

-

Solubility (mg/mL) = Mass of residue (mg) / Volume of aliquot (mL)

-

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

-

-

-

Replication:

-

Perform the entire experiment in triplicate for each solvent to ensure precision and report the mean solubility with the standard deviation.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination protocol.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

This compound is a moderately polar compound whose solubility is dictated by a combination of dipole-dipole forces, London dispersion forces, and its capacity to act as a hydrogen bond acceptor. It exhibits high solubility in common polar aprotic and aromatic solvents, moderate solubility in lower-chain alcohols, and poor solubility in nonpolar aliphatic hydrocarbons and water. For applications requiring precise solubility values, the detailed gravimetric protocol provided in this guide offers a reliable method for generating accurate and reproducible data. This fundamental understanding is critical for the effective use of this versatile chemical intermediate in research and development.

References

- 2. This compound CAS#: 4981-64-0 [m.chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. chembk.com [chembk.com]

- 5. chem.ws [chem.ws]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. ncert.nic.in [ncert.nic.in]

- 8. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 9. scienceready.com.au [scienceready.com.au]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. 4'-Bromopropiophenone | 10342-83-3 [chemicalbook.com]

- 12. Reagents & Solvents [chem.rochester.edu]

- 13. www1.chem.umn.edu [www1.chem.umn.edu]

An In-Depth Technical Guide to 4'-Bromobutyrophenone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Bromobutyrophenone, a halogenated aromatic ketone, serves as a pivotal intermediate in the landscape of organic synthesis and pharmaceutical development. Its unique structural features, comprising a reactive butyrophenone core and a bromine-substituted phenyl ring, render it a versatile building block for the construction of a diverse array of complex molecules. This guide provides a comprehensive technical overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its relevance to drug discovery and development.

Compound Identification and Core Physical Properties

This compound is systematically known as 1-(4-bromophenyl)butan-1-one.[1][2] Its fundamental properties are summarized in the table below, providing a crucial foundation for its handling, storage, and application in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 4981-64-0 | [1][2] |

| Molecular Formula | C₁₀H₁₁BrO | [1] |

| Molecular Weight | 227.10 g/mol | [1] |

| IUPAC Name | 1-(4-bromophenyl)butan-1-one | [1] |

| Synonyms | p-Bromobutyrophenone | [1] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 38-39 °C | [4] |

| Boiling Point | 149-151 °C at 13 Torr | [4] |

| Density | 1.334 g/cm³ (predicted) | [4] |

| Solubility | Insoluble in water. | [5] |

| Storage | Sealed in a dry place at room temperature. | [3][4] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons. The aromatic protons will appear as two doublets in the downfield region, characteristic of a 1,4-disubstituted benzene ring. The aliphatic protons of the butyryl chain will present as a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group alpha to the carbonyl.

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the ten carbon atoms. The carbonyl carbon will be the most downfield signal, typically in the range of 190-200 ppm. The aromatic carbons will appear in the 120-140 ppm region, with the carbon bearing the bromine atom showing a characteristic shift. The aliphatic carbons will be found in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing around 1685 cm⁻¹. Other significant absorptions will include C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic chain (around 2850-3000 cm⁻¹), as well as C=C stretching vibrations of the aromatic ring (around 1600 and 1485 cm⁻¹). The C-Br stretching vibration will be observed in the fingerprint region, typically between 500 and 600 cm⁻¹.[6][7][8]

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[9][10] The fragmentation pattern will likely involve cleavage at the alpha-position to the carbonyl group, leading to the formation of the bromobenzoyl cation as a prominent fragment.[11][12][13]

Chemical Properties and Reactivity

As an α-haloketone, this compound is a versatile electrophile that participates in a variety of chemical transformations. The presence of the electron-withdrawing carbonyl group activates the adjacent carbon-bromine bond, making it susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions

The bromine atom in this compound can be readily displaced by a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity is fundamental to its utility in constructing more complex molecular architectures, particularly in the synthesis of heterocyclic compounds.

Caption: Nucleophilic substitution at the α-carbon of this compound.

Synthesis of Heterocycles

The bifunctional nature of this compound, possessing both an electrophilic carbonyl carbon and an electrophilic α-carbon, makes it an ideal precursor for the synthesis of various heterocyclic systems. For instance, it can react with thioamides or thioureas to form thiazole derivatives, which are common scaffolds in many biologically active compounds.

Synthesis and Purification

The most common and industrially viable method for the synthesis of this compound is the Friedel-Crafts acylation of bromobenzene with 4-bromobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[14][15][16]

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Bromobenzene

-

4-Bromobutyryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 eq.) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of 4-bromobutyryl chloride (1.0 eq.) in anhydrous dichloromethane to the stirred suspension via the dropping funnel.

-

After the addition is complete, add bromobenzene (1.2 eq.) dropwise, maintaining the temperature at 0 °C.

-

Once the addition of bromobenzene is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Caption: Synthesis workflow for this compound via Friedel-Crafts acylation.

Purification by Recrystallization

The crude this compound can be purified by recrystallization from a suitable solvent, such as ligroin or a mixture of ethanol and water.[4][14][17]

Procedure:

-

Dissolve the crude product in a minimal amount of hot solvent.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered through a fluted filter paper.

-

Allow the hot, saturated solution to cool slowly to room temperature, during which time crystals of the purified product should form.

-

Further cooling in an ice bath can maximize the yield of the crystals.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Applications in Drug Development

This compound is a valuable synthon for the synthesis of a variety of pharmacologically active compounds, particularly those targeting the central nervous system (CNS).[5] The butyrophenone scaffold is a well-established pharmacophore in a number of antipsychotic drugs. The presence of the bromine atom provides a handle for further chemical modifications through cross-coupling reactions, enabling the exploration of a wider chemical space in drug discovery programs. While specific examples of marketed drugs directly synthesized from this compound are not extensively documented in publicly available literature, its utility as a key intermediate is evident in the synthesis of various investigational compounds and in the construction of compound libraries for high-throughput screening.

Safety and Toxicology

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[3][18][19][20] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

GHS Hazard Statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

In case of accidental exposure, it is crucial to follow the first-aid measures outlined in the safety data sheet (SDS).

Analytical Methods for Purity Determination

The purity of this compound can be effectively determined using high-performance liquid chromatography (HPLC).[1] A reverse-phase HPLC method using a C18 column with a mobile phase consisting of acetonitrile and water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) provides good separation and quantification. Gas chromatography-mass spectrometry (GC-MS) can also be employed for purity assessment and identification of volatile impurities.[21]

Caption: Analytical workflow for purity determination of this compound by HPLC.

Conclusion

This compound is a chemical intermediate of significant value to the scientific research community, particularly in the fields of organic synthesis and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an indispensable tool for the creation of novel molecules with potential therapeutic applications. A thorough understanding of its synthesis, handling, and analytical characterization is essential for its effective and safe utilization in the laboratory.

References

- 1. fishersci.com [fishersci.com]

- 2. The first synthesis of 4-phenylbutenone derivative bromophenols including natural products and their inhibition profiles for carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Solved identify all peaks and interpret Nmr and Ir of | Chegg.com [chegg.com]

- 5. bhu.ac.in [bhu.ac.in]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. benchchem.com [benchchem.com]

- 12. Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 15. rsc.org [rsc.org]

- 16. dnyanasadhanacollege.org [dnyanasadhanacollege.org]

- 17. researchgate.net [researchgate.net]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. WERCS Studio - Application Error [assets.thermofisher.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

4'-Bromobutyrophenone CAS number and molecular structure

An In-depth Technical Guide to 4'-Bromobutyrophenone: Synthesis, Characterization, and Applications for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 4981-64-0), a critical ketone intermediate in organic and medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but a deep-seated understanding of the causality behind its synthesis, purification, and analytical validation. We will delve into the mechanistic underpinnings of its common synthetic routes, provide self-validating protocols for its preparation and characterization, and explore its significance as a versatile building block in the development of novel therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals who require a robust and reliable understanding of this compound for their work.

Chemical Identity and Core Significance

This compound, with the IUPAC name 1-(4-bromophenyl)butan-1-one, is an aromatic ketone that has garnered significant interest in the pharmaceutical industry.[][2] Its molecular structure, featuring a butyrophenone core with a bromine atom at the para-position of the phenyl ring, provides two key reactive sites. The ketone functional group and the aryl bromide moiety can be independently or sequentially modified, making it an exceptionally versatile synthon for constructing complex molecular architectures.[] This dual reactivity is fundamental to its application in synthesizing a range of pharmaceutically active compounds, including those targeting the central nervous system (CNS).[]

Physicochemical Properties and Specifications

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and formulation. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 4981-64-0 | [2][3] |

| Molecular Formula | C₁₀H₁₁BrO | [] |

| Molecular Weight | 227.10 g/mol | [][2] |

| Appearance | White to off-white solid | [3][4] |

| Melting Point | 38-39 °C | [3][5] |

| Boiling Point | 149-151 °C at 13 Torr (17.3 hPa) | [3][5] |

| Density | 1.334 ± 0.06 g/cm³ (Predicted) | [][3] |

| IUPAC Name | 1-(4-bromophenyl)butan-1-one | [][6] |

| Synonyms | p-Bromobutyrophenone, 4-Bromobutyrophenone | [] |

The compound is generally insoluble in water but soluble in common organic solvents such as dichloromethane, ethyl acetate, and ligroin.[3][7] It should be stored in a tightly sealed container in a dry, room-temperature environment to prevent degradation.[3][4]

Synthesis and Mechanistic Insights: The Friedel-Crafts Acylation Approach

The most prevalent and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation.[8][9] This electrophilic aromatic substitution reaction provides a direct route to forming the crucial carbon-carbon bond between the aromatic ring and the acyl group.[10][11]

Principle of the Reaction

The reaction typically involves treating bromobenzene with butyryl chloride or, alternatively, benzene with 4-bromobutyryl chloride, in the presence of a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[8][9] The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion that is then attacked by the electron-rich aromatic ring.[10][12]

Detailed Reaction Mechanism

The mechanism proceeds through three critical steps:

-

Generation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the butyryl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This step is the commitment step, as it generates the potent electrophile necessary for the reaction.[8][10]

-

Electrophilic Attack: The π-electrons of the bromobenzene ring act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack temporarily disrupts the aromaticity of the ring, forming a non-aromatic carbocation intermediate known as a sigma complex or arenium ion.

-

Rearomatization: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, yielding the final product, this compound, along with HCl.[10][12]

Caption: Mechanism of Friedel-Crafts Acylation for this compound Synthesis.

Step-by-Step Synthesis Protocol

This protocol is designed to be self-validating, with clear checkpoints for ensuring reaction completion and product purity.

-

Reagent and Glassware Preparation:

-

Ensure all glassware is rigorously dried in an oven ( >100 °C) and cooled under a stream of dry nitrogen or in a desiccator. The reaction is highly sensitive to moisture, as water will react with and deactivate the AlCl₃ catalyst.

-

Charge a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride drying tube or an oil bubbler) with anhydrous aluminum chloride (1.1 eq) and a dry, non-polar solvent like dichloromethane (DCM) or dichloroethane (DCE).

-

-

Reaction Setup:

-

Cool the suspension of AlCl₃ in the solvent to 0-5 °C using an ice bath. This is critical to control the initial exotherm of the reaction and prevent potential side reactions.

-

Add bromobenzene (1.0 eq) to the cooled suspension.

-

Slowly add butyryl chloride (1.05 eq) dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C. The slow addition is a key control point to manage the reaction rate and heat generation.

-

-

Reaction Progression and Monitoring:

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be a hexane:ethyl acetate mixture (e.g., 9:1 v/v). The disappearance of the starting material (bromobenzene) and the appearance of a new, more polar spot corresponding to the product indicates the reaction is proceeding.

-

Purification and Work-up Protocol

Proper work-up is essential to isolate the product and remove the catalyst and byproducts.

-

Quenching the Reaction:

-

Once the reaction is complete, cool the reaction mixture again in an ice bath.

-

Very carefully and slowly, pour the reaction mixture onto crushed ice or into a beaker of ice-cold dilute hydrochloric acid (e.g., 1M HCl). This step hydrolyzes the aluminum complexes and quenches the reaction. It is highly exothermic and must be done with caution in a well-ventilated fume hood.

-

-

Extraction and Washing:

-

Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash sequentially with:

-

1M HCl (to remove any remaining aluminum salts).

-

Saturated sodium bicarbonate solution (to neutralize any remaining acid).

-

Brine (to remove bulk water).

-

-

Each washing step helps to systematically remove impurities, a core principle of a self-validating protocol.

-

-

Isolation and Final Purification:

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent like ligroin or a hexane/isopropanol mixture, or by vacuum distillation for higher purity.[3][9]

-

Caption: Experimental workflow for the synthesis and purification of this compound.

Analytical Characterization for Structure Verification

Confirming the identity and purity of the synthesized this compound is a non-negotiable step. A combination of spectroscopic methods provides a definitive structural fingerprint.

| Technique | Expected Data/Observations |

| ¹H NMR | Aromatic protons as two doublets (AA'BB' system), triplet for the α-CH₂, sextet for the β-CH₂, and triplet for the terminal CH₃. |

| ¹³C NMR | Carbonyl carbon (~199 ppm), aromatic carbons (4 signals), and three aliphatic carbons. |

| IR Spectroscopy | Strong C=O stretch (~1680 cm⁻¹), C-Br stretch, and aromatic C-H/C=C bands. |

| Mass Spec. | Molecular ion peaks (M⁺ and M+2) with ~1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes. |

-

¹H NMR (CDCl₃, 400 MHz): δ ~7.85 (d, 2H, Ar-H ortho to C=O), 7.65 (d, 2H, Ar-H ortho to Br), 2.95 (t, 2H, -CO-CH₂-), 1.75 (sextet, 2H, -CH₂-CH₂-CH₃), 1.00 (t, 3H, -CH₃). The distinct splitting pattern of the aromatic protons confirms the para-substitution.

-

IR (KBr/ATR): Key absorptions are expected around 1680 cm⁻¹ (aromatic ketone C=O stretch), 3100-3000 cm⁻¹ (aromatic C-H stretch), 2960-2870 cm⁻¹ (aliphatic C-H stretch), and a characteristic C-Br stretch in the fingerprint region (~650-550 cm⁻¹).

-

Mass Spectrometry (EI): The mass spectrum will show two prominent molecular ion peaks at m/z = 226 and m/z = 228 in an approximate 1:1 intensity ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom. A major fragmentation peak would correspond to the bromobenzoyl cation at m/z = 183/185.

Applications in Pharmaceutical Research and Drug Development

This compound is a valuable intermediate, primarily because the aryl bromide can participate in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse functionalities.[13]

-

Synthesis of CNS Agents: Butyrophenones are a well-known class of antipsychotic drugs. This compound serves as a precursor for creating analogues and novel compounds with potential activity at dopamine or serotonin receptors.[14]

-

Enzyme Inhibitors: It is used as a starting material for synthesizing inhibitors of enzymes implicated in neurodegenerative diseases like Alzheimer's.[13]

-

Versatile Chemical Handle: The ketone can be reduced to an alcohol, converted to an amine via reductive amination, or used in alpha-halogenation reactions to create more complex intermediates, further expanding its synthetic utility.[15]

The presence of the bromine atom also makes it a candidate for the synthesis of radiolabeled tracers (e.g., with ⁷⁶Br) for use in Positron Emission Tomography (PET) studies during the drug development process.[14]

Safety, Handling, and Storage

Adherence to safety protocols is essential when working with this compound.

| Hazard Class | GHS Statement | Precautionary Code |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312 |

| Skin Irritation | H315: Causes skin irritation | P280, P302+P352 |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4][16]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[4][16] Avoid contact with skin and eyes.[17]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from strong oxidizing agents and bases.[3][17]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical intermediate; it is a foundational tool for innovation in medicinal chemistry. Its straightforward synthesis via Friedel-Crafts acylation, coupled with its versatile reactivity, makes it an indispensable component in the drug discovery pipeline. This guide has provided the essential technical knowledge, from mechanistic principles to validated laboratory protocols and safety considerations, to empower researchers to utilize this compound effectively and safely in their pursuit of novel therapeutics.

References

- 2. This compound [webbook.nist.gov]

- 3. This compound CAS#: 4981-64-0 [m.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Butyrophenone, 4'-bromo- [chembk.com]

- 6. 1-Butanone, 1-(4-bromophenyl)- | C10H11BrO | CID 78680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4'-Bromo-4-chlorobutyrophenone, 98% | Fisher Scientific [fishersci.ca]

- 8. Friedel–Crafts Acylation [sigmaaldrich.com]

- 9. US6037509A - Process for producing 1-bromo-4-phenylbutane - Google Patents [patents.google.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Friedel-Crafts Acylation [organic-chemistry.org]

- 12. m.youtube.com [m.youtube.com]

- 13. 4'-Bromopropiophenone | 10342-83-3 [chemicalbook.com]

- 14. Use of bromine-76 and iodine-123 radiohalogenated tracers in the drug development process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. prepchem.com [prepchem.com]

- 16. sigmaaldrich.cn [sigmaaldrich.cn]

- 17. fishersci.com [fishersci.com]

Reactivity of the carbonyl group in 4'-Bromobutyrophenone

An In-Depth Technical Guide to the Carbonyl Group Reactivity of 4'-Bromobutyrophenone

Executive Summary

This compound is a versatile ketone whose synthetic utility is primarily dictated by the reactivity of its carbonyl group and the adjacent α-protons. This guide provides a detailed analysis of the electronic and steric factors governing the electrophilicity of the carbonyl carbon. We explore the principal nucleophilic addition reactions, including reduction to secondary alcohols, Grignard reactions for tertiary alcohol synthesis, Wittig olefination, and reductive amination. Furthermore, the carbonyl group's critical role in activating the α-position towards electrophilic substitution, specifically bromination, is detailed. Each section combines mechanistic theory with field-proven experimental protocols, quantitative data, and visual diagrams to offer a comprehensive resource for researchers in synthetic and medicinal chemistry.

Introduction: The Synthetic Potential of this compound

This compound, with the chemical formula C₁₀H₁₁BrO, is an aromatic ketone that serves as a valuable intermediate in the synthesis of more complex molecules, notably in the pharmaceutical industry.[][2][3] Its structure features a carbonyl group connecting a propyl chain to a benzene ring substituted with a bromine atom at the para-position. The synthetic pathways originating from this molecule are largely dependent on the chemical behavior of its carbonyl group. Understanding the nuances of this group's reactivity is paramount for designing efficient and high-yield synthetic strategies. This guide will dissect the intrinsic properties of the carbonyl in this compound and illustrate its transformation through several fundamental organic reactions.

Structural and Electronic Factors Governing Carbonyl Reactivity

The reactivity of a carbonyl group is not an isolated property but rather the result of a delicate interplay between inherent polarity, electronic effects from substituents, and steric accessibility.[4]

Inherent Electrophilicity of the Carbonyl Group

The carbon-oxygen double bond is intrinsically polar due to the higher electronegativity of oxygen. This polarization creates a partial positive charge (δ+) on the carbonyl carbon and a partial negative charge (δ-) on the oxygen, rendering the carbon an electrophilic center susceptible to attack by nucleophiles.[5][6] This fundamental polarity is the primary driver of the reactions discussed in this guide.

Electronic Influence of the 4-Bromophenyl Substituent

The 4-bromophenyl ring attached to the carbonyl group modulates its electrophilicity through two opposing electronic effects:

-

Inductive Effect (-I): Bromine is an electronegative atom that withdraws electron density from the aromatic ring through the sigma bond network. This inductive withdrawal makes the ring, and consequently the attached carbonyl carbon, more electron-deficient, thus enhancing its electrophilicity.[7]

-

Mesomeric (Resonance) Effect (+M): The lone pairs on the bromine atom can be delocalized into the π-system of the benzene ring. This resonance effect donates electron density to the ring, which can then be relayed to the carbonyl group, slightly counteracting the inductive effect and reducing the carbonyl carbon's electrophilicity.

In the case of halogens like bromine, the inductive effect typically outweighs the resonance effect. Therefore, the net electronic influence of the 4-bromophenyl group is electron-withdrawing, which serves to increase the partial positive charge on the carbonyl carbon, making this compound more reactive towards nucleophiles than an unsubstituted butyrophenone.[8][9]

Steric Considerations

Steric hindrance plays a crucial role in the rate of nucleophilic attack.[4] In this compound, the carbonyl carbon is flanked by a planar aromatic ring on one side and a flexible propyl chain on the other. While not exceptionally hindered, the bulk of these groups can influence the trajectory of the incoming nucleophile, a concept described by the Bürgi-Dunitz angle.[10] Reactions involving bulky nucleophiles may proceed at a slower rate compared to reactions with smaller, less-hindered reagents.

Key Reactions Targeting the Carbonyl Group

The electrophilic carbonyl carbon is the primary site for a variety of powerful bond-forming reactions.

Reduction to a Secondary Alcohol

The reduction of the ketone functionality in this compound to a secondary alcohol, 1-(4-bromophenyl)butan-1-ol, is a fundamental transformation. This is typically achieved using hydride-based reducing agents.

Causality in Reagent Selection: Sodium borohydride (NaBH₄) is often the reagent of choice for this transformation. It is a mild reducing agent, chemoselective for aldehydes and ketones, and will not reduce other potentially present functional groups like esters or the aromatic ring.[11] Its ease of handling and safety profile in alcoholic solvents make it ideal for standard laboratory applications. More powerful reagents like lithium aluminum hydride (LiAlH₄) would also be effective but are less selective and require strictly anhydrous conditions.

Experimental Protocol: Reduction with Sodium Borohydride

-

Dissolution: Dissolve this compound (1.0 eq) in methanol (MeOH) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Addition of Reductant: Slowly add sodium borohydride (NaBH₄, 1.1 eq) to the stirred solution in small portions. The addition should be controlled to manage the evolution of hydrogen gas.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid (HCl) at 0 °C until the bubbling ceases.

-

Workup: Remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Data Presentation

| Compound | Key IR Peaks (cm⁻¹) | Key ¹H NMR Signals (δ, ppm) |

| This compound | ~1685 (C=O stretch) | 7.8 (d, 2H), 7.6 (d, 2H), 2.9 (t, 2H), 1.7 (sext, 2H), 1.0 (t, 3H) |

| 1-(4-bromophenyl)butan-1-ol | ~3350 (O-H stretch, broad) | 7.4 (d, 2H), 7.2 (d, 2H), 4.6 (t, 1H), 1.8-1.6 (m, 2H), 1.4-1.2 (m, 2H), 0.9 (t, 3H) |

Visualization of Workflow

Caption: Experimental workflow for the reduction of this compound.

Grignard Reaction for Tertiary Alcohol Synthesis

The Grignard reaction is a powerful C-C bond-forming method that converts the carbonyl group into a tertiary alcohol.[12] It involves the nucleophilic attack of an organomagnesium halide (Grignard reagent) on the electrophilic carbonyl carbon.[13][14]

Causality in Experimental Design: The Grignard reagent is a potent nucleophile and a strong base. Therefore, the reaction must be conducted under strictly anhydrous (water-free) conditions to prevent the reagent from being quenched by acidic protons from water.[15] Anhydrous ether or tetrahydrofuran (THF) are the solvents of choice as they are aprotic and help to stabilize the Grignard reagent.

Experimental Protocol: Reaction with Methylmagnesium Bromide

-

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, a condenser with a drying tube (CaCl₂), and a magnetic stirrer under a nitrogen or argon atmosphere.

-

Reagent Addition: Place a solution of this compound (1.0 eq) in anhydrous diethyl ether in the flask.

-

Grignard Addition: Add a solution of methylmagnesium bromide (CH₃MgBr, 1.2 eq) in diethyl ether to the dropping funnel. Add the Grignard reagent dropwise to the ketone solution at 0 °C with vigorous stirring.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quenching & Workup: Cool the flask to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[16] Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting tertiary alcohol by recrystallization or column chromatography.

Visualization of Mechanism

Caption: Mechanism of the Grignard reaction with this compound.

Wittig Reaction for Alkene Synthesis

The Wittig reaction transforms the carbonyl group into a C=C double bond by reacting it with a phosphorus ylide (Wittig reagent).[17][18] This reaction is highly valuable for its regioselectivity in placing the double bond.[18]

Causality in Reagent Preparation: The phosphorus ylide is typically generated in situ by deprotonating a phosphonium salt with a strong base.[19] The choice of base depends on the acidity of the proton on the carbon adjacent to the phosphorus. For simple alkylphosphonium salts, a very strong base like n-butyllithium (n-BuLi) is required. The reaction proceeds through a four-membered oxaphosphetane intermediate, which collapses to form the alkene and a stable triphenylphosphine oxide, the thermodynamic driving force for the reaction.[20]

Experimental Protocol: Olefination with Methylenetriphenylphosphorane

-

Ylide Generation: In a flame-dried flask under inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool to 0 °C and add n-butyllithium (n-BuLi, 1.1 eq) dropwise. Stir the resulting orange-red solution for 30 minutes at this temperature.

-

Ketone Addition: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight. The disappearance of the color indicates the consumption of the ylide.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the mixture with diethyl ether (3x).

-

Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. The major byproduct, triphenylphosphine oxide, can be largely removed by precipitation from a nonpolar solvent (e.g., hexane) or by column chromatography to isolate the pure alkene product.[21]

Reductive Amination for Amine Synthesis

Reductive amination is a two-step, one-pot process that converts a ketone into an amine.[22][23] It involves the initial formation of an imine intermediate via condensation of the ketone with an amine, followed by the reduction of the imine to the final amine product.[24]

Causality in Reagent Selection: The key to a successful one-pot reductive amination is the choice of a reducing agent that is selective for the imine intermediate over the starting ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose.[11][25] They are less reactive than NaBH₄ and react much faster with the protonated iminium ion than with the neutral ketone, allowing the entire process to occur in a single reaction vessel.[25] The reaction is typically run under mildly acidic conditions (pH ~6) to promote imine formation without significantly hydrolyzing it.

Experimental Protocol: Reaction with t-Butylamine

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and t-butylamine (1.5 eq) in 1,2-dichloroethane (DCE).

-

Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the mixture in portions.

-

Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

-

Extraction: Separate the layers and extract the aqueous phase with dichloromethane (DCM, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude amine product by column chromatography.

Reactivity at the α-Position: The Carbonyl's Influence

While not a reaction of the carbonyl group itself, the carbonyl's presence is essential for activating the adjacent α-carbon. The α-protons (on the carbon adjacent to the carbonyl) are acidic because the resulting enolate conjugate base is stabilized by resonance with the carbonyl group.

This acidity is exploited in reactions like α-halogenation. For instance, the acid-catalyzed α-bromination of a ketone proceeds through an enol intermediate.[26][27] The enol's electron-rich double bond acts as a nucleophile, attacking electrophilic bromine (Br₂).[28][29] This reaction is a key step in the synthesis of the antidepressant Bupropion from a related propiophenone precursor.[30][31][32][33]

Visualization of α-Bromination Mechanism

Caption: Acid-catalyzed α-bromination proceeds via an enol intermediate.

Conclusion

The carbonyl group in this compound is a highly versatile and reactive functional group. Its electrophilicity, enhanced by the net electron-withdrawing character of the 4-bromophenyl substituent, makes it a prime target for a wide array of nucleophilic addition reactions. From reduction to alcohols and C-C bond formation with Grignard reagents to olefination and amination, these transformations provide access to a diverse range of molecular architectures. Furthermore, the carbonyl's ability to activate the adjacent α-position extends its synthetic utility even further. A thorough understanding of these principles and protocols is essential for any scientist aiming to leverage this compound as a strategic building block in organic synthesis.

References

- 2. This compound CAS#: 4981-64-0 [m.chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]